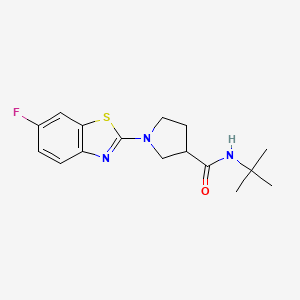![molecular formula C17H18N2O B6472681 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine CAS No. 2640892-18-6](/img/structure/B6472681.png)
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked to a dihydroindenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Attachment of the Dihydroindenyl Group: The dihydroindenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Coupling with Pyridine: The final step involves coupling the azetidine-dihydroindenyl intermediate with a pyridine derivative using nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindenyl moiety, leading to the formation of indene derivatives.
Reduction: Reduction reactions can target the pyridine ring or the azetidine ring, potentially leading to the formation of piperidine or azetane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Indene derivatives.
Reduction: Piperidine or azetane derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or cardiovascular conditions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The dihydroindenyl and azetidine moieties may contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of pyridine.
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}thiophene: Similar structure but with a thiophene ring instead of pyridine.
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}furan: Similar structure but with a furan ring instead of pyridine.
Uniqueness: The presence of the pyridine ring in 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine imparts unique electronic properties and potential for coordination chemistry, distinguishing it from its analogs with benzene, thiophene, or furan rings.
Propriétés
IUPAC Name |
4-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-4-14-10-15(9-13(14)3-1)19-11-17(12-19)20-16-5-7-18-8-6-16/h1-8,15,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNRBIPWPNFHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472605.png)
![1-[4-(4-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472618.png)
![4,6-dimethoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,5-triazin-2-amine](/img/structure/B6472626.png)
![3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6472631.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)-1,3-benzothiazol-2-amine](/img/structure/B6472635.png)
![5-chloro-6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472645.png)
![ethyl 5-methyl-1,1-dioxo-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6472651.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472678.png)
![4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6472686.png)
![N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472694.png)
![N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472702.png)
![N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472706.png)
![4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472707.png)
